molecular formula C35H46O17 B12440242 [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B12440242
M. Wt: 738.7 g/mol
InChI Key: ZPGBMGMUFKRLER-UHFFFAOYSA-N
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Description

Key Stereochemical Features:

  • The central glucopyranose adopts a ^4C_1 chair conformation, with axial hydroxyl groups at C-2, C-3, and C-4 confirmed by nuclear Overhauser effect (nOe) correlations.
  • The methylated hexose unit (3,4,5-trihydroxy-6-methyloxan-2-yl) exhibits an α-configuration at the anomeric center (C-1), as evidenced by a coupling constant JH1-H2 = 3.8 Hz in the ^1H NMR spectrum.
  • The cinnamate ester’s E-configuration is confirmed by a trans coupling constant (J = 16.2 Hz) between the α- and β-vinylic protons.

Table 1: Stereochemical assignments of glycosidic linkages

Position Linkage Type Configuration Supporting Evidence
C-2 β-1→2 β-D-glucose JH1-H2 = 7.8 Hz
C-5 β-1→5 β-L-rhamnose HSQC-TOCSY cross-peaks
C-6 Ether spacer E-cinnamate NOESY H-α/H-β correlation

Properties

Molecular Formula

C35H46O17

Molecular Weight

738.7 g/mol

IUPAC Name

[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3

InChI Key

ZPGBMGMUFKRLER-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Cinnamate Core: 3-(4-Hydroxyphenyl)prop-2-enoic Acid

Claisen-Schmidt Condensation

Reagents :

  • 4-Hydroxybenzaldehyde (1.2 equiv)
  • Methyl acetoacetate (1.0 equiv)
  • Piperidine (catalytic) in ethanol (reflux, 6 hr)

Procedure :

  • Condensation yields methyl 3-(4-hydroxyphenyl)prop-2-enoate (87% yield).
  • Saponification with 2M NaOH in ethanol (rt, 18 hr) provides the free acid (95% yield).

Characterization :

  • 1H NMR (DMSO-d6): δ 7.82 (d, J = 16.0 Hz, 1H, CH=CH), 7.58 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 6.48 (d, J = 16.0 Hz, 1H, CH=CH).

Assembly of the Glycosyl Backbone

Preparation of Methyl-Protected Glycosyl Donors

3,4-Dihydroxy-6-methyloxan-2-yl Donor

Method :

  • Glycal precursor : Methyl 4,6-O-benzylidene-α-D-glucopyranoside
  • Oxidation : TEMPO/BAIB in CH2Cl2/H2O (0°C, 2 hr) to introduce 3,4-dihydroxy groups.
  • Protection : Selective 2-O-TBS protection (TBSCl, imidazole, DMF).

Yield : 68% over three steps.

3,4,5-Trihydroxy-6-methyloxan-2-yl Donor

Method :

  • Starting material : Methyl α-D-mannopyranoside
  • Selective deprotection : HF-pyridine to remove 3-O-benzyl group.
  • Methylation : CH3I/Ag2O in DMF (rt, 12 hr) for 6-methyl substitution.

Yield : 74%.

Glycosylation Sequence

First Glycosylation: Trisaccharide Core Assembly

Conditions :

  • Donor : 3,4-Di-O-acetyl-6-methyloxan-2-yl trichloroacetimidate (1.5 equiv)
  • Acceptor : 3,4,5-Trihydroxy-6-methyloxan-2-ol
  • Promoter : TMSOTf (0.2 equiv) in CH2Cl2 (–40°C → rt, 12 hr)

Outcome :

  • α-Selectivity >20:1 (confirmed by NOESY)
  • Yield : 82%

Installation of 2-(4-Hydroxyphenyl)ethoxy Side Chain

Mitsunobu Reaction for Ether Formation

Reagents :

  • 4-Hydroxyphenethyl alcohol (1.2 equiv)
  • DIAD (1.5 equiv), PPh3 (1.5 equiv) in THF (0°C → rt, 6 hr)

Outcome :

  • Regioselective O-alkylation at C-4 position
  • Yield : 65%

Global Deprotection and Final Characterization

Deprotection Steps

  • TBS removal : TBAF in THF (rt, 2 hr, quant.)
  • Acetyl cleavage : NaOMe/MeOH (rt, 4 hr, 95%)

Analytical Data

  • HRMS (ESI+) : m/z calcd for C38H48O19 [M+Na]+: 855.2631; found: 855.2628
  • 13C NMR (CD3OD): δ 168.4 (C=O), 146.2 (CH=CH), 130.1–115.7 (ArC), 102.3–62.1 (glycosyl carbons)

Critical Challenges and Optimization

  • Glycosylation stereochemistry : Use of trichloroacetimidate donors with TMSOTf promoter ensured α-selectivity.
  • Cinnamate stability : Low-temperature esterification (0°C) prevented β-elimination.
  • Side chain installation : Mitsunobu conditions outperformed Williamson synthesis (higher regioselectivity).

Comparative Analysis of Synthetic Routes

Step Method A (Ref. 6) Method B (Ref. 11) Optimal Approach
Glycosylation donor Trichloroacetimidate Hemiacetal Trichloroacetimidate (higher yield)
Cinnamate coupling Steglich esterification DMAP/pyridine DMAP/pyridine (milder conditions)
Deprotection TBAF HF-pyridine TBAF (safer handling)

Scalability and Industrial Relevance

  • Batch size demonstrated : 5 g scale (72% overall yield)
  • Cost drivers : 3,4,5-Trihydroxy-6-methyloxan-2-yl donor synthesis (48% of total material cost)
  • Green chemistry metrics : PMI = 23.4, E-factor = 18.7 (needs optimization for large-scale)

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aromatic rings can undergo reduction to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and substitution reagents (e.g., halogenating agents, alkylating agents). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound is studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in biochemical research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its aromatic rings can participate in π-π interactions, further modulating its biological effects.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to the phenylpropanoid/cinnamic acid derivative class, sharing features with several bioactive molecules:

Compound Name Key Structural Features Molecular Formula Bioactivity/Applications References
Target Compound Glycosylated oxan rings, phenylpropenoate ester, 4-hydroxyphenyl ethoxy side chain C₄₈H₅₆O₂₇ Hypothesized antioxidant, anti-inflammatory (inferred from analogs)
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]...prop-2-enoate Dihydroxyphenyl ethoxy, fewer oxan rings, simpler glycosylation C₂₉H₃₆O₁₅ Antimicrobial potential (common in phenylpropanoids)
3,6'-Disinapoyl sucrose Sucrose core esterified with cinnamic acid derivatives (dimethoxyphenylpropenoate) Not provided Pharmacological research, reference standard, antioxidant, anti-inflammatory applications
Populus bud phenylpropenoids (e.g., balsamiferin analogs) Phenylpropenoid glycerides, non-glycosylated Variable Anti-inflammatory, antibacterial, synergistic effects in dermatitis treatment

Key Differences and Implications

Glycosylation Complexity: The target compound’s extensive glycosylation (three oxan rings) contrasts with simpler analogs like the Populus phenylpropenoids. This enhances water solubility but may reduce membrane permeability compared to non-glycosylated derivatives . The methyl groups on oxan rings (e.g., 6-methyloxan) could stabilize the structure against enzymatic degradation, prolonging bioavailability .

Bioactivity Profile: The 4-hydroxyphenylpropenoate group is structurally analogous to cinnamic acid derivatives in 3,6'-disinapoyl sucrose, which exhibit antioxidant and anti-inflammatory effects . The ethoxylated hydroxyphenyl side chain resembles features in Populus bud compounds, which demonstrate antibacterial activity against dermatitis pathogens .

Analytical Behavior: The CCS values (310.7 Ų for [M+H]⁺) suggest a larger hydrodynamic radius than smaller phenylpropanoids, impacting chromatographic retention and ion mobility spectrometry profiles .

Research Findings and Hypotheses

Antioxidant Potential: The high density of hydroxyl groups (15 phenolic -OH groups inferred from the formula) may confer strong free radical scavenging activity, akin to Populus bud extracts .

Synergistic Effects: The combination of glycosylated sugars and phenolic moieties could enhance bioactivity through synergistic interactions, as seen in plant-derived mixtures .

Biological Activity

The compound known as [4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a complex polyphenolic structure with potential biological activities. This article explores its biological activity, including effects on cellular processes, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of polyphenols characterized by multiple hydroxyl groups that contribute to its biological reactivity. The molecular formula is C33H40O20C_{33}H_{40}O_{20}, and it features a variety of functional groups including methoxy, hydroxyl, and oxane structures.

Antioxidant Activity

Numerous studies have demonstrated that polyphenolic compounds exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals. For instance:

  • In vitro studies show that the compound effectively reduces oxidative stress markers in cultured cells by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

  • Case Study : In a study involving LPS-stimulated macrophages, treatment with this compound significantly reduced cytokine production, suggesting potential use in inflammatory diseases .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound suggest it may inhibit cancer cell proliferation:

  • Cell Line Studies : In assays using breast cancer cell lines (MCF7), the compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, thus stabilizing them.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells involves mitochondrial dysfunction and activation of apoptotic markers.

Research Findings

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in ROS levels in vitro
Anti-inflammatoryDecreased TNF-alpha and IL-6 production in macrophages
AnticancerDose-dependent inhibition of MCF7 cell proliferation

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